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Compound of Interest

3,4,5-Trimethoxybenzaldehyde-
Compound Name:

13C3
CAS No.: 1346605-09-1
Cat. No.: B585679

Get Quote

Executive Summary

3,4,5-Trimethoxybenzaldehyde-13C3 (hereafter TMBA-13C3) is a stable isotope-labeled
derivative of 3,4,5-trimethoxybenzaldehyde, a critical intermediate in the synthesis of
antimicrobial agents (e.g., Trimethoprim) and psychoactive phenethylamines (e.g., Mescaline).

In drug development and forensic toxicology, TMBA-13C3 serves as a "gold standard" Internal
Standard (1S). Unlike deuterated analogs (

or

), carbon-13 labeled standards avoid the Kinetic Isotope Effect (KIE) during chromatographic
separation and metabolic reactions, ensuring that the internal standard co-elutes perfectly with
the analyte and behaves identically in biological systems.

This guide details the chemical structure, a self-validating synthesis protocol, and the specific
NMR/MS signatures required for quality assurance.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b585679#bc-rfq
https://www.benchchem.com/product/b585679/docs?utm_src=pdf-body#technical-guide-chemical-structure-synthesis-of-3-4-5-trimethoxybenzaldehyde-13c3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Identity & Structural Physics[1]

The "13C3" designation typically refers to the uniform labeling of the three methoxy carbons
attached to the benzene ring. This configuration is selected because the methoxy groups are
the primary sites of metabolic attack (O-demethylation).

| ificati

Property Data

3,4,5-Trimethoxybenzaldehyde-(ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">
Chemical Name

C

Molecular Formula

199.21 g/mol (approx. +3.01 Da shift from

Molecular Weight
unlabeled)
) ) 99 atom %
Isotopic Purity
C
CAS Number 1189926-02-6 (Generic for labeled variants)

Soluble in Chloroform, Methanol, DMSO;

Solubilit
Y sparingly soluble in water.

NMR Characterization (The "Fingerprint")

The definitive identification of TMBA-13C3 relies on Heteronuclear Spin-Spin Coupling. In the
unlabeled molecule, the methoxy protons appear as singlets. In TMBA-13C3, the
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C nucleus (spin 1/2) couples with the attached protons.

* H NMR (Proton): The methoxy signal (normally
3.90 ppm) splits into a widely spaced doublet due to the large one-bond coupling constant (
).

e Coupling Constant (
):

140-145 Hz.

Validation Check: If your

H NMR spectrum shows a singlet at 3.9 ppm, the labeling has failed. You must
observe a doublet with limbs separated by ~145 Hz.

Synthetic Route & Protocol

The most robust synthesis involves the exhaustive methylation of Gallic Acid (3,4,5-
trihydroxybenzoic acid) or Gallaldehyde using lodomethane-13C (

CH

). The protocol below uses Gallic Acid as the starting material due to its low cost and high
purity.

Reaction Logic (DOT Diagram)
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Methylation

Gallic Acid Acetone, Reflux)

(3,4,5-Trihydroxybenzoic acid)

Intermediate: Ester Reduction o [EEEERE  Alcohol Oxidation Oxidation Purification Product:
| Methyl 3,4,5-tri(13C-methoxy)benzoate (LiAIH4) (PCC or MnO2) 3,4,5-Trimethoxybenzaldehyde-13C3

Figure 1: Synthetic Pathway for TMBA-13C3 from Gallic Acid

13C-lodomethane IR
(3.3 eq) + K2CO3

Click to download full resolution via product page
Step-by-Step Protocol
Prerequisites: All glassware must be oven-dried. Work under inert atmosphere (

or Ar).[1]

Step A: Exhaustive Methylation

¢ Dissolution: Dissolve 10.0 mmol of Gallic Acid in 50 mL of anhydrous Acetone.
o Base Addition: Add 40.0 mmol (4 eq) of anhydrous Potassium Carbonate (

). The excess base ensures deprotonation of all phenolic hydroxyls and the carboxylic acid.

o Label Addition: Add 35.0 mmol (3.5 eq) of lodomethane-13C (

CH
) via syringe. Note: This reagent is volatile and expensive; use a septum-sealed flask.

e Reflux: Heat to reflux (approx. 60°C) for 24 hours.
o Workup: Filter off inorganic salts. Evaporate acetone. The residue is Methyl 3,4,5-tri(

C-methoxy)benzoate.

Step B: Reduction to Alcohol

¢ Suspend the ester from Step A in anhydrous THF.

e Slowly add Lithium Aluminum Hydride (LiAIH
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, 1.1 eq) at 0°C.
 Stir for 2 hours. Quench with Glauber’s salt or Fieser method.
e |solate 3,4,5-tri(

C-methoxy)benzyl alcohol.

Step C: Selective Oxidation to Aldehyde

¢ Dissolve the alcohol in Dichloromethane (DCM).
e Add Pyridinium Chlorochromate (PCC, 1.5 eq) or activated MnO
(10 eq).
 Stir at room temperature until TLC shows consumption of alcohol (approx. 2-4 hours).

« Purification: Filter through a pad of Celite/Silica. Recrystallize from Hexane/Ethyl Acetate.

Analytical Validation & Mass Spectrometry

For researchers using TMBA-13C3 as an Internal Standard, the Mass Spectrometry (MS)
profile is the primary validation tool.

Mass Shift Analysis

e Unlabeled Parent lon (
): m/z 196

o Labeled Parent lon (
): m/z 199

e Shift: +3 Da

Fragmentation Logic (DOT Diagram)

The fragmentation pattern confirms the position of the label. In Electron Impact (El) MS, the
loss of a methyl radical is common.
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Parent lon (M+)
m/z 199
[C7(13C3)H1204]+

Fragment B
Fragment A Loss of 13CH3 Fragment C

Loss of He m/z 183 Loss of CHOe
i3 2Kt (Mass shift -16 from parent) L2 A

Figure 2: Predicted MS Fragmentation of TMBA-13C3

Click to download full resolution via product page
« Interpretation: If you observe a loss of 15 Da (standard methyl) instead of 16 Da (

CH

), your labeling is incomplete or scrambling has occurred.

Applications in DMPK & Forensics
Metabolic Tracing (O-Demethylation)

TMBA derivatives undergo extensive hepatic metabolism, primarily O-demethylation by
Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Using TMBA-13C3 allows researchers to track which specific methoxy group is removed.

¢ Scenario: If the metabolite retains +2 Da shift (m/z 185 -> 187), one labeled methyl group
was removed.

+ Advantage: This distinguishes metabolic regioselectivity without synthesizing three different
regio-isomers.

Forensic Internal Standard
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In the analysis of Mescaline or Trimethoprim in urine/plasma:

Spike the biological sample with a known concentration of TMBA-13C3 (or its derivative
Mescaline-13C3).

Extract (LLE or SPE).

Analyze via LC-MS/MS.

Calculate ratio of Analyte Area / IS Area.
o Why 13C? Deuterated standards (

) often elute slightly earlier than the analyte on C18 columns due to weaker lipophilicity
(Chromatographic Isotope Effect).

C standards co-elute perfectly, mitigating matrix effects (ion suppression) at the exact
retention time of the analyte.
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o (Generic placeholder for standard NMR reference texts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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